

2-Fluoro-3-(trifluoromethyl)benzoic acid CAS number and properties

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Compound of Interest

Compound Name: 2-Fluoro-3-(trifluoromethyl)benzoic acid

Cat. No.: B043933

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Technical Guide: 2-Fluoro-3-(trifluoromethyl)benzoic acid

CAS Number: 115029-22-6

Executive Summary

This technical guide provides a comprehensive overview of **2-Fluoro-3-(trifluoromethyl)benzoic acid**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical and physical properties, safety information, and a representative synthetic protocol. Due to its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, this compound serves as a valuable building block for introducing these moieties into larger, biologically active molecules. The presence of these fluorine-containing groups can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.^[1]

Chemical and Physical Properties

2-Fluoro-3-(trifluoromethyl)benzoic acid is a white to off-white crystalline powder.^[2] Its key physical and chemical properties are summarized in the tables below.

Identification

Identifier	Value
CAS Number	115029-22-6
Molecular Formula	C ₈ H ₄ F ₄ O ₂
Synonyms	$\alpha,\alpha,\alpha,2$ -Tetrafluoro-m-toluic acid, 3-Trifluoromethyl-2-fluorobenzoic acid

Physical and Chemical Properties

Property	Value	Source
Molecular Weight	208.11 g/mol	[2]
Appearance	White to almost white crystalline powder	[2]
Melting Point	126-128 °C	[2]
Boiling Point	249.6 °C	[2]
Density	1.489 g/cm ³	[2]
Flash Point	104.7 °C	[2]

Spectroscopic Data

Detailed experimental spectroscopic data, such as ¹H NMR and ¹³C NMR spectra, for **2-Fluoro-3-(trifluoromethyl)benzoic acid** are not readily available in the public domain. However, data for various ester derivatives are accessible.

Applications in Research and Development

2-Fluoro-3-(trifluoromethyl)benzoic acid is a crucial intermediate in organic synthesis, particularly for the development of new therapeutic agents and crop protection agents. The electron-withdrawing nature of the fluorine and trifluoromethyl groups enhances the reactivity and biological activity of the resulting products.[2] Its applications include:

- **Pharmaceutical Synthesis:** It is used as a building block in the synthesis of active pharmaceutical ingredients (APIs). The fluorinated moieties can improve the metabolic

stability and binding affinity of drug candidates.

- Agrochemical Synthesis: This compound is utilized in the preparation of advanced herbicides and fungicides.

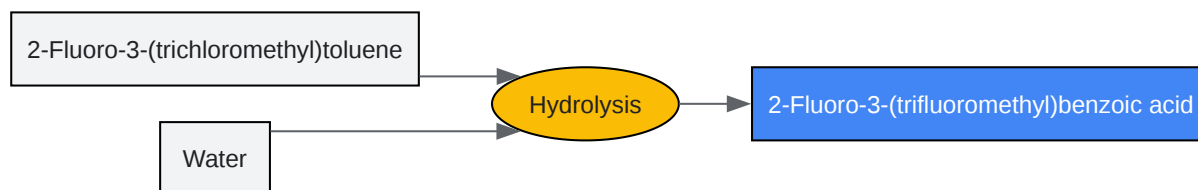
Experimental Protocols

Representative Synthesis of 2-Fluoro-3-(trifluoromethyl)benzoic acid

The following is a representative experimental protocol for the synthesis of a structurally related compound, 2-(trifluoromethyl)benzoic acid, which can be adapted for the synthesis of the title compound. This protocol is based on the hydrolysis of a benzotrichloride precursor.

Disclaimer: This is an adapted protocol and may require optimization for the synthesis of **2-Fluoro-3-(trifluoromethyl)benzoic acid**.

Reaction Scheme:



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A representative synthesis workflow.

Materials:

- 2-Fluoro-3-(trichloromethyl)toluene
- Sulfuric acid (concentrated)
- Water
- Toluene

- Sodium hydroxide solution

Procedure:

- To a reaction vessel equipped with a stirrer, thermometer, and condenser, add 2-Fluoro-3-(trichloromethyl)toluene and a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to 120-130°C.
- Slowly add water to the reaction mixture over a period of 2-3 hours, maintaining the temperature. The addition of water will lead to the evolution of hydrogen chloride gas, which should be safely scrubbed.
- After the addition of water is complete, continue to stir the mixture at the same temperature for an additional 4-6 hours until the reaction is complete (monitored by GC or TLC).
- Cool the reaction mixture to room temperature.
- Add toluene to the mixture and stir.
- Wash the organic layer with water to remove any remaining acid.
- Extract the aqueous layer with toluene.
- Combine the organic layers and extract the product into an aqueous sodium hydroxide solution.
- Separate the aqueous layer and acidify with concentrated hydrochloric acid to precipitate the product.
- Filter the solid product, wash with cold water, and dry under vacuum to yield **2-Fluoro-3-(trifluoromethyl)benzoic acid**.

Safety Information

2-Fluoro-3-(trifluoromethyl)benzoic acid should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

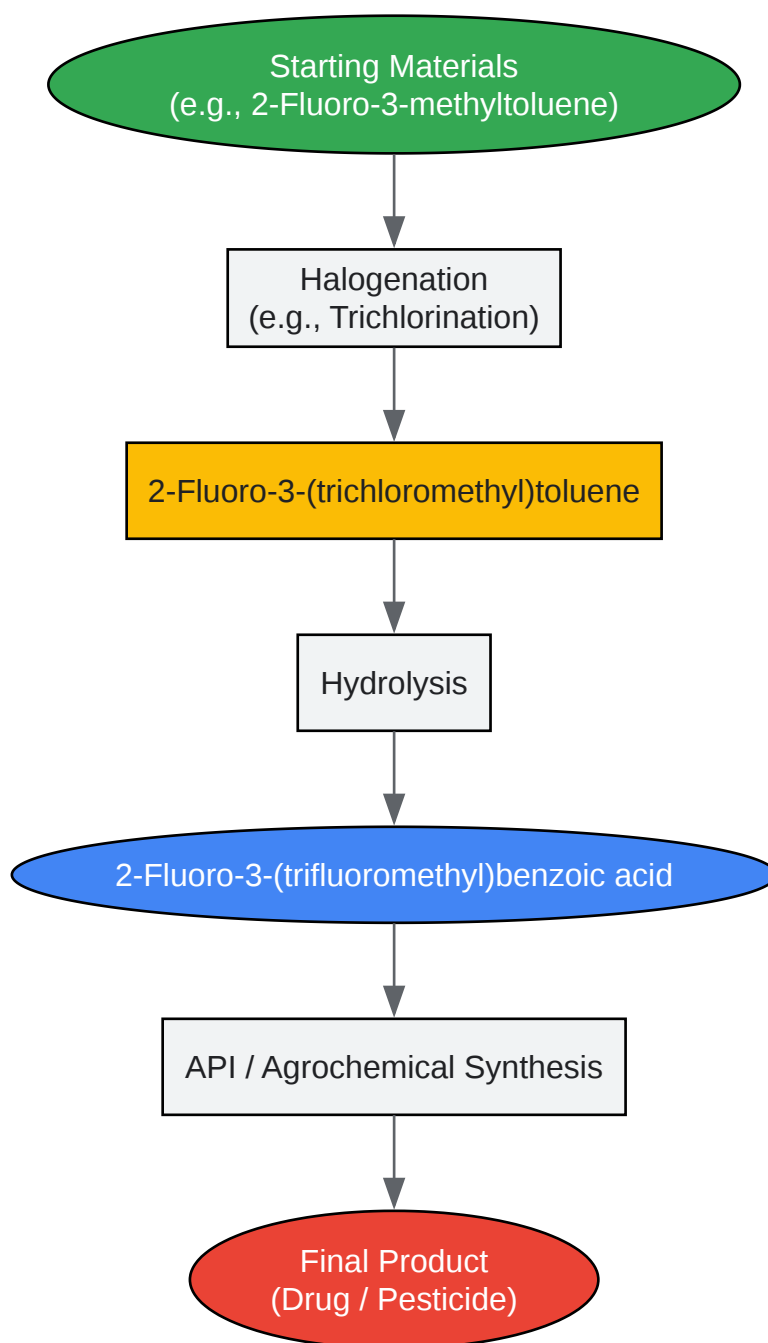
- Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
- Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

Biological Activity and Signaling Pathways

There is currently no direct evidence in the public domain detailing the involvement of **2-Fluoro-3-(trifluoromethyl)benzoic acid** in specific biological signaling pathways. Its significance lies in its role as a synthetic intermediate for creating more complex molecules with potential biological activities. The biological effects of its derivatives would depend on the final molecular structure.

Ordering and Availability

2-Fluoro-3-(trifluoromethyl)benzoic acid is commercially available from various chemical suppliers. Purity levels are typically greater than 98%.



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General workflow from starting materials to final products.

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References

- 1. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]
- 2. innospk.com [innospk.com]
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